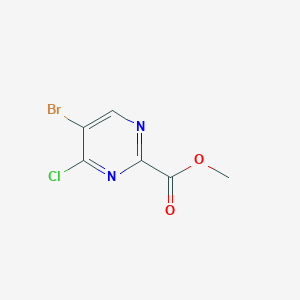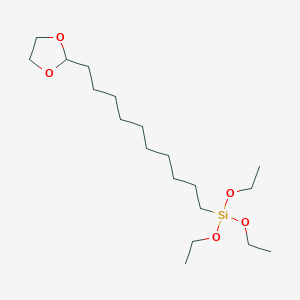
11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“11-(Triethoxysilyl)undecanal ethylene glycol acetal” is a chemical compound with the formula C19H40O5Si . It is a liquid substance that belongs to the organoethoxysilane chemical family . It is also known by other synonyms such as “11-(Triethoxysilyl)undecanaldehyde, Ethylene Glycol Acetal” and "1,3-Dioxolane, 2-[10-(Triethoxysilyl)Decyl]-" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a carbon-oxygen-silicon (C-O-Si) bond. The average mass of the molecule is 332.551 Da and the monoisotopic mass is 332.238281 Da .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 160-5°C at 0.25mm, a freezing point of less than 20°C, and a vapor pressure of less than 0.5mm at 20°C . It reacts with water .科学研究应用
聚合物合成与交联
11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛由于其官能团,可能参与缩合聚合物的合成,类似于 3,9-双(7-羧甲氧基庚基)-2,4,8,10-四氧杂螺[5.5]-十一烷与乙二醇聚合的方式。此类聚合物可以是线性的,或进行交联形成不溶性、不熔性、透明的固体,并对玻璃表面具有很强的附着力,表明在涂料或粘合剂中具有潜在应用 (Pryde 等,1962)。
催化
在催化过程中,可以利用维生素 C 等催化剂合成类似于 11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛的材料,如 10-十一烯醛缩醛的合成所示。反应条件,如反应物比例、催化剂用量和反应时间,对于获得高产率至关重要。这表明 11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛可以在催化反应中合成或利用,以生产特定的化学中间体或产物 (徐兆辉,2011)。
嗅觉特性
11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛的结构表明具有嗅觉应用的潜力,因为十一烷-x-酮及其衍生物(包括乙烯缩醛)具有令人愉悦的果味和草本气味。这意味着在香料、调味剂或其他以气味为重要因素的应用中具有潜在用途 (Gibka & Gliński,2008)。
反应萃取工艺
反应萃取工艺,例如乙二醇与丙醛等醛的缩醛化,提供了对 11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛在增强化学反应中的潜在应用的见解。该化合物的官能团可能在特定的反应萃取模型中相互作用,从而影响目标产物的转化率和回收率,这对于设计高效且可持续的化学工艺至关重要 (王等,2021)。
药物递送中的受控释放
缩醛基团的引入,如可降解的三嵌段共聚物 PTMC-b-PECA-b-PTMC 中所见,表明在药物递送系统中具有潜在应用。此类聚合物中的环缩醛片段赋予了 pH 依赖性降解特性,这对于控释制剂至关重要。这表明 11-(三乙氧基甲硅烷基)十一醛乙二醇缩醛可用于设计新型的药物递送系统,以响应不同生物环境中的 pH 变化 (Kaihara, Fisher, & Matsumura, 2009)。
安全和危害
This compound is classified as causing serious eye irritation (Eye Irrit. 2A H319) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing eyes cautiously with water for several minutes if the compound gets in the eyes . If eye irritation persists, medical advice should be sought .
作用机制
Target of Action
The primary targets of 11-(Triethoxysilyl)undecanal ethylene glycol acetal are currently unknown. This compound is a type of organoethoxysilane , which are often used in the production of silicones and silicone resins. They can also be used as crosslinking agents, adhesion promoters, and surface modifiers .
Mode of Action
Organoethoxysilanes like this compound typically undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This reaction is often used to promote adhesion or to crosslink polymers .
Biochemical Pathways
The hydrolysis and condensation reactions that this compound can undergo may have effects on various biochemical processes, particularly those involving silicon-containing compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 150-155°c at 05mm and a density of 0920±006 g/cm3 . It also reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 11-(Triethoxysilyl)undecanal ethylene glycol acetal. For instance, the presence of moisture or water can trigger its hydrolysis . Additionally, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and reactivity .
生化分析
Biochemical Properties
11-(Triethoxysilyl)undecanal ethylene glycol acetal plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, 11-(Triethoxysilyl)undecanal ethylene glycol acetal can affect various downstream signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 11-(Triethoxysilyl)undecanal ethylene glycol acetal exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade in the presence of moisture or extreme pH levels. Long-term exposure to 11-(Triethoxysilyl)undecanal ethylene glycol acetal has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
11-(Triethoxysilyl)undecanal ethylene glycol acetal is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 11-(Triethoxysilyl)undecanal ethylene glycol acetal is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 11-(Triethoxysilyl)undecanal ethylene glycol acetal is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The precise localization within cells determines its functional outcomes and interactions with other biomolecules .
属性
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMPYRLKXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
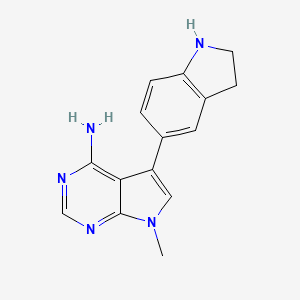
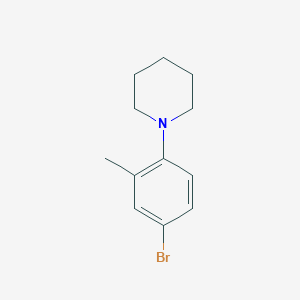
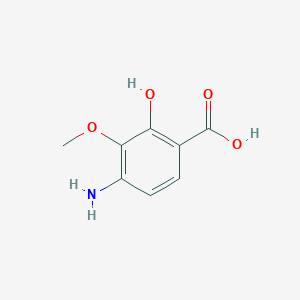
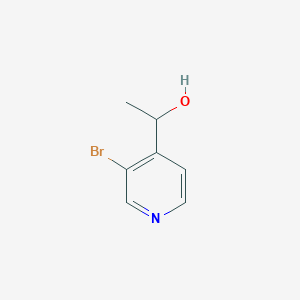

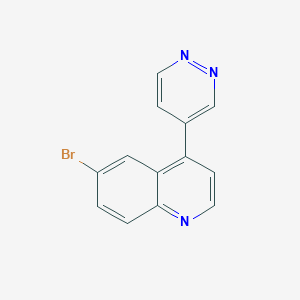
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)

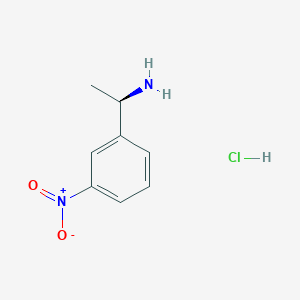
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)


![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)
